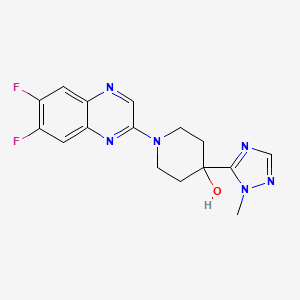![molecular formula C12H17N3O3 B7435479 2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B7435479.png)
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide is a chemical compound that is commonly known as methoxetamine or MXE. It is a dissociative anesthetic drug that has been used for scientific research purposes. The compound is structurally similar to ketamine, which is a well-known anesthetic drug. MXE has gained popularity among researchers due to its unique properties and potential therapeutic applications.
作用機序
MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of neural activity and the perception of pain. MXE blocks the NMDA receptor, leading to a reduction in neural activity and a decrease in pain perception. MXE also activates the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
MXE has been found to have a range of biochemical and physiological effects on the body. It can cause a state of dissociation, where the individual feels detached from their surroundings and experiences altered perceptions of reality. MXE can also cause hallucinations, euphoria, and a sense of well-being. However, it can also lead to negative effects, such as anxiety, paranoia, and confusion. MXE has been found to have a long half-life, meaning that its effects can last for several hours after administration.
実験室実験の利点と制限
MXE has several advantages for use in laboratory experiments. It has a unique chemical structure and properties, which can provide insights into the mechanisms of neural activity and pain perception. MXE can also be used to study the effects of dissociative anesthetics on the brain and behavior. However, there are also limitations to the use of MXE in laboratory experiments. It is a controlled substance and can only be used by licensed professionals in a controlled environment. MXE can also have unpredictable effects on the body, and its use should be carefully monitored to avoid adverse reactions.
将来の方向性
There are several future directions for research on MXE. One area of focus is on its potential therapeutic applications, such as in the treatment of depression, anxiety, and chronic pain. Further studies are needed to fully understand the effects of MXE on the brain and behavior, and to determine the optimal dose and administration method. Another area of research is on the development of new dissociative anesthetics that have improved safety and efficacy profiles. MXE has provided a valuable starting point for the development of new compounds with potential therapeutic applications.
合成法
MXE is synthesized by the reaction of 3-methoxyphenylacetone with methylamine, followed by the addition of ethyl acetate and sodium borohydride. The resulting compound is then purified through various methods, such as recrystallization, chromatography, and distillation. The synthesis of MXE requires specialized equipment and expertise, and it should only be performed by trained professionals in a controlled laboratory environment.
科学的研究の応用
MXE has been used in scientific research to study its effects on the central nervous system. It has been found to have anesthetic, hallucinogenic, and dissociative properties. MXE has also been investigated for its potential therapeutic applications, such as in the treatment of depression, anxiety, and chronic pain. The research on MXE is still in its early stages, and further studies are needed to fully understand its effects and potential benefits.
特性
IUPAC Name |
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-14-10(16)7-15-12(17)11(13)8-3-5-9(18-2)6-4-8/h3-6,11H,7,13H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPNYQTUEVOHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C(C1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B7435398.png)
![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)

![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
![N-methyl-2-[methyl(1,6-naphthyridin-4-yl)amino]ethanesulfonamide](/img/structure/B7435439.png)

![4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)
![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)
![4-[5-(Furan-3-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7435476.png)
